N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride
Description
This compound is a benzo[d]thiazole-based acetamide derivative with a dimethylaminoethyl side chain and a 4-(methylthio) substitution on the thiazole ring. Its hydrochloride salt form enhances solubility and crystallinity, making it suitable for pharmaceutical development . The molecular formula is C₁₉H₂₃ClN₃OS₂ (MW: 313.8), with structural features critical for receptor interactions, including the electron-rich methylthio group and the tertiary amine moiety .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS2.ClH/c1-22(2)12-13-23(18(24)14-15-8-5-4-6-9-15)20-21-19-16(25-3)10-7-11-17(19)26-20;/h4-11H,12-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMALZIYIFCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the context of cancer therapy and epigenetic modifications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : C19H27N3OS2
- Molecular Weight : 470.0 g/mol
- Functional Groups :
- Dimethylamino group
- Methylthio group
- Benzo[d]thiazole moiety
These structural components are crucial for its biological activity and reactivity in various chemical environments.
Histone Deacetylase Inhibition
One of the primary biological activities associated with this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a compact chromatin structure and suppressed gene expression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making this compound a candidate for cancer therapy.
Anti-Cancer Properties
Research indicates that compounds with similar structures have demonstrated anti-cancer properties. For instance, studies on related benzo[d]thiazole derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also exhibit significant anti-cancer activity .
Anti-Inflammatory Effects
In addition to its anti-cancer potential, preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar thiazole structures have been documented to exhibit such effects, which could enhance the therapeutic profile of this compound in treating diseases characterized by inflammation .
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of related compounds. For example:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| N-(4-methylthio)benzo[d]thiazole derivative | HDAC inhibition | 0.5 µM | |
| Quinazoline derivative | Anti-tumor activity (MCF7 cells) | 0.096 µM |
These findings underscore the potential effectiveness of structurally related compounds in modulating biological pathways relevant to cancer and inflammation.
The mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- HDAC Inhibition : Leads to increased acetylation of histones and transcription factors, promoting gene expression.
- Interaction with Other Proteins : Potential interactions with other cellular proteins involved in signaling pathways could amplify its therapeutic effects.
Comparison with Similar Compounds
Substituent Variations on the Benzo[d]thiazole Core
- N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride (CAS 1217087-57-4): Replaces the methylthio group with a methyl substituent. Molecular weight: 313.8 (identical to the target compound) .
- N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (CAS 1322030-57-8): Features an ethoxy group on the benzo[d]thiazole and a sulfonylbenzamide backbone. Molecular weight (567.2) is significantly higher due to the piperidinylsulfonyl group .
- N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride (CAS 1323374-66-8): Combines methoxy and methylthio substituents. Impact: Methoxy groups enhance metabolic stability via steric hindrance, while methylthio maintains electronic interactions. Molecular formula: C₂₀H₂₄ClN₃O₂S₂ (MW: 438.0) .
Core Structure Modifications
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N’-phenylthiourea :
Pharmacophore Analogues
- [1-(4-Isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane (Bb2)]: Pyrimidine-diazepane scaffold. The target compound’s smaller size (MW 313.8) favors better pharmacokinetics .
- (Z)-N-(2-(dimethylamino)ethyl)-2-(5-fluoro-2-methyl-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)acetamide: Indenyl core with a benzylidene group.
Key Data Table: Structural and Physicochemical Comparison
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and purification. For example:
- Step 1 : Formation of the thiazole core via reaction of 2-chloroacetamide derivatives with thiourea in ethanol under reflux (5–7 hours, monitored by TLC) .
- Step 2 : Functionalization of the thiazole ring using reagents like sodium azide or hydrazonoyl chlorides in toluene/water mixtures .
- Optimization : Adjusting solvent ratios (e.g., toluene:water 8:2), catalyst loading (e.g., triethylamine), and reaction time to improve yield (commonly 65–90%) and purity. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error .
Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylthio group at C4 of benzothiazole) .
- IR : Peaks near 1650–1700 cm⁻¹ indicate carbonyl groups .
- TLC : Hexane:ethyl acetate (9:1) monitors reaction progress .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ peaks) .
Q. What are common biological assays to evaluate its activity?
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) .
- Enzyme Inhibition : DNA gyrase inhibition assays (IC₅₀ determination) using fluorometric methods .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational modeling improve synthesis and mechanistic studies?
- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, narrowing experimental conditions .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to biological targets (e.g., DNA gyrase) by analyzing interactions like hydrogen bonds and hydrophobic contacts .
- MD Simulations : Assess compound stability in biological environments (e.g., solvent interactions) .
Q. How to resolve contradictions in reported biological activity data?
- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed pH, temperature) to isolate variables .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., halogen substitutions) to identify critical functional groups. For example, 4-methylthio vs. 4-fluorophenyl derivatives may alter antimicrobial potency .
- Meta-Analysis : Aggregate data across studies to identify trends (e.g., higher lipophilicity correlating with improved membrane penetration) .
Q. What strategies mitigate byproduct formation during synthesis?
- Catalyst Screening : Test alternatives (e.g., AlCl₃ vs. FeCl₃) to reduce side reactions .
- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling prompt adjustments .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Bioisosteric Replacement : Substitute the methylthio group (e.g., with sulfonamide) to improve solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .
- LogP Optimization : Adjust aromatic substituents to balance lipophilicity and bioavailability (target LogP 2–5) .
Methodological Considerations
Q. How to address spectral data inconsistencies in characterization?
- Deuterated Solvent Effects : Ensure NMR spectra are recorded in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid peak shifts .
- High-Resolution MS : Confirm molecular formulas (e.g., C₂₀H₂₄N₄O₂S₂Cl) to rule out impurities .
- Cross-Validation : Compare IR and NMR data with computational predictions (e.g., Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
